

Application Notes and Protocols for Bioconjugation with Aeide-C1-NHS Ester

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Compound of Interest		
Compound Name:	Aeide-C1-NHS ester	
Cat. No.:	B605802	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeide-C1-NHS ester is a bifunctional linker belonging to the class of amine-reactive crosslinkers.[1][2] It features an N-hydroxysuccinimide (NHS) ester functional group for covalent conjugation to primary amines on biomolecules, and a terminal azide group for subsequent "click chemistry" reactions.[3] This dual functionality makes it a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linking of a target-binding ligand and an E3 ligase ligand is required.[3] These application notes provide a detailed guide for the successful use of Aeide-C1-NHS ester in bioconjugation.

The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[2][4] The azide group remains available for subsequent ligation with an alkyne-containing molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [3]

Physicochemical Properties and Storage

Proper handling and storage of Aeide-C1-NHS ester are crucial for maintaining its reactivity.



Property	Value
Molecular Formula	C6H6N4O4
Molecular Weight	198.14 g/mol
Purity	≥95%
Appearance	White to off-white solid
Solubility	Soluble in DMSO (e.g., 100 mg/mL) and DMF. [5]
Storage Conditions	Store at -20°C, sealed and protected from moisture.

Key Experimental Parameters

Successful bioconjugation with **Aeide-C1-NHS ester** depends on the careful control of several experimental parameters.



Parameter	Recommended Range/Condition	Notes
рН	7.2 - 8.5	The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.[1][2][4]
Buffer System	Phosphate, Bicarbonate, HEPES, Borate	Amine-free buffers are essential to prevent competition with the target biomolecule. Tris-based buffers are not recommended. [4]
Molar Excess of Aeide-C1- NHS ester	5 - 20 fold	The optimal ratio depends on the biomolecule and the desired degree of labeling. Empirical optimization is recommended.
Reaction Time	0.5 - 4 hours at Room Temperature	Longer incubation times (e.g., overnight at 4°C) can also be effective, especially for sensitive proteins.[1][4]
Solvent for Stock Solution	Anhydrous DMSO or DMF	Prepare the stock solution immediately before use to minimize hydrolysis.[1]

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with Aeide-C1-NHS Ester

This protocol provides a general procedure for the conjugation of **Aeide-C1-NHS ester** to a protein containing accessible primary amines.



Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- · Aeide-C1-NHS ester
- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

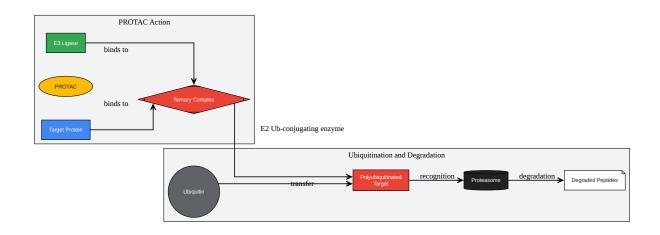
- Protein Preparation:
 - Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]
 If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to conjugation.
- Aeide-C1-NHS Ester Stock Solution Preparation:
 - Allow the vial of Aeide-C1-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the required amount of Aeide-C1-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
- Bioconjugation Reaction:
 - Add the desired molar excess of the Aeide-C1-NHS ester stock solution to the protein solution.
 - Gently mix the reaction mixture immediately.



- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][4]
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess, unreacted Aeide-C1-NHS ester and byproducts by passing the
 reaction mixture through a desalting column or by using size-exclusion chromatography.
 The appropriate column matrix should be chosen based on the molecular weight of the
 protein.
- Characterization:
 - The successful conjugation and the degree of labeling can be determined using techniques such as mass spectrometry (to detect the mass shift corresponding to the attached linker) or by downstream click chemistry with a fluorescent alkyne probe followed by spectrophotometric analysis.

Visualizations Signaling Pathway: PROTAC-Mediated Protein Degradation



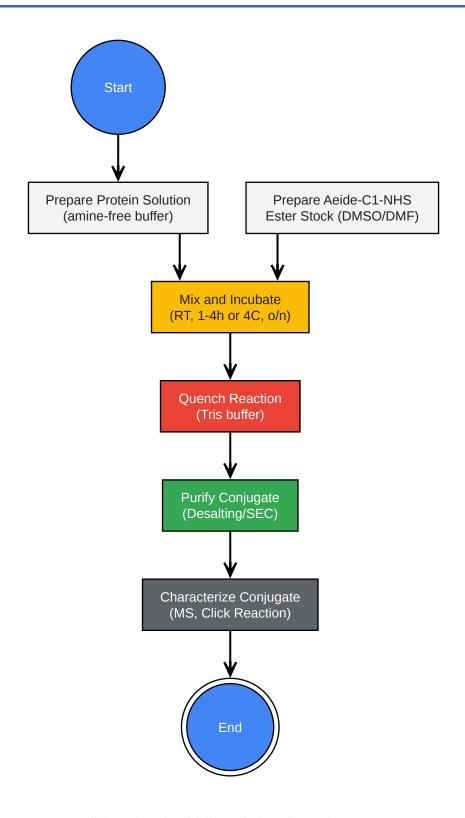


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Bioconjugation with Aeide-C1-NHS Ester



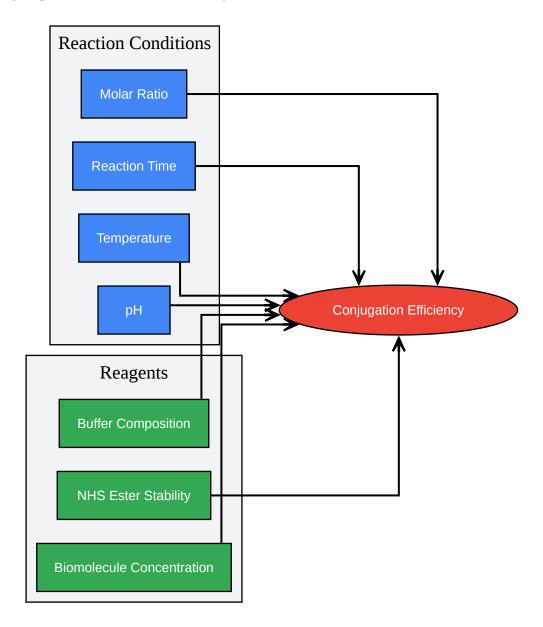


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Caption: Experimental workflow for bioconjugation.



Logical Relationship: Factors Affecting NHS Ester Bioconjugation Efficiency



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Caption: Factors influencing conjugation efficiency.

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